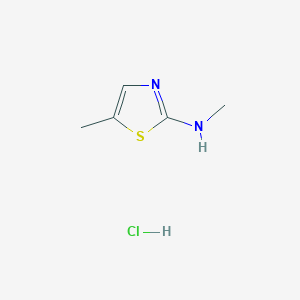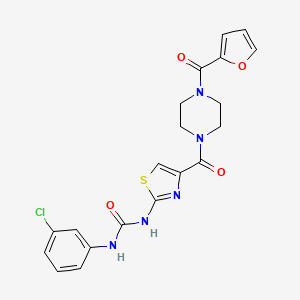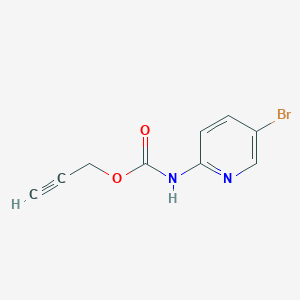
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate is a chemical compound that features a propargyl group attached to a carbamate moiety, which is further linked to a brominated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate can be synthesized through a multi-step process involving the following key steps:
N-Alkylation: The initial step involves the N-alkylation of 5-bromopyridin-2-amine with propargyl bromide in the presence of a base such as sodium hydroxide.
Carbamate Formation: The resulting N-(5-bromopyridin-2-yl)propargylamine is then reacted with an appropriate chloroformate, such as methyl chloroformate, to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in Sonogashira cross-coupling reactions.
Medicinal Chemistry: The compound’s derivatives have shown potential cytotoxic activity against various cancer cell lines.
Materials Science: It is used in the preparation of thermoresponsive nanogels for drug delivery systems.
Wirkmechanismus
The mechanism of action of Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate involves its ability to act as a photosensitizer. Upon exposure to visible light, it generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various oxidative processes, leading to the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo cyclocondensation reactions to form benzimidazole derivatives.
Pyrazine- and pyridine-substituted prop-2-yn-1-ols: These compounds are used as intermediates in synthetic reaction series and have applications in pharmaceutical chemistry.
Uniqueness
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate is unique due to its combination of a propargyl group and a brominated pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
prop-2-ynyl N-(5-bromopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-5-14-9(13)12-8-4-3-7(10)6-11-8/h1,3-4,6H,5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCIDYQSQBUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2514905.png)

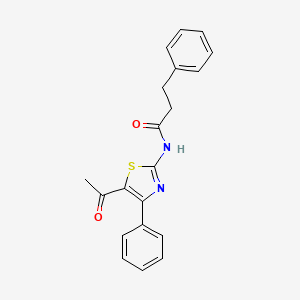
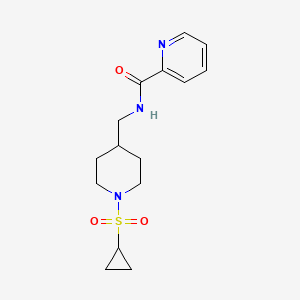

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)
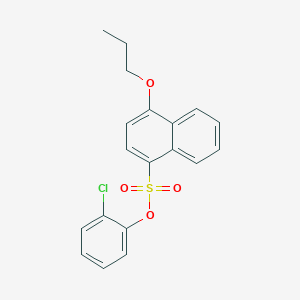
![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

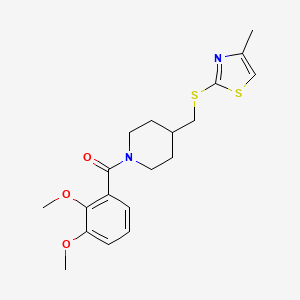
![5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2514922.png)
![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)
